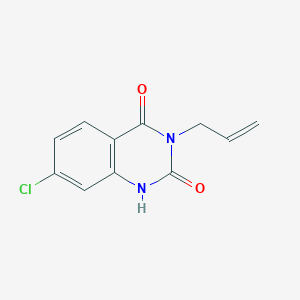

7-chloro-3-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

7-chloro-3-prop-2-enyl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-5-14-10(15)8-4-3-7(12)6-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |

InChI Key |

LGBVYMCOMFVYEB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |

Origin of Product |

United States |

Biological Activity

7-Chloro-3-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a derivative of the quinazoline family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of 7-chloro-3-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione typically involves the modification of the quinazoline scaffold through various chemical reactions. The structural characterization is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with specific substitutions at the 1 and 3 positions showed enhanced antibacterial activity compared to standard antibiotics like ampicillin. Notably, compound 15 exhibited inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the range of 75 to 80 mg/mL .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Bacteria |

|---|---|---|---|

| 15 | 10–12 | 75–80 | Staphylococcus aureus |

| 14a | 12 | 70 | Candida albicans |

| 14b | 13 | 75 | Candida albicans |

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer potential. One study reported that specific derivatives significantly inhibited the growth of human tumor cell lines with average logGI50 values ranging from -6.1 to -6.45. The presence of chlorophenethylureido at the D3 position was identified as crucial for optimal activity .

| Compound | Average logGI50 | Cell Lines Tested |

|---|---|---|

| 60 | -6.1 | Multiple Human Tumor Lines |

| 65 | -6.13 | Multiple Human Tumor Lines |

| 69 | -6.44 | Multiple Human Tumor Lines |

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the quinazoline scaffold can significantly impact biological activity. For example:

- 7-position : Substituents like chlorophenethylureido enhance anticancer activity.

- 3-position : o-Chlorophenethyl substitutions yield potent compounds.

- 6-position : Methoxyl and piperazinyl groups improve activity compared to other substituents .

Case Studies

Several case studies illustrate the effectiveness of quinazoline derivatives:

- Antimicrobial Study : A series of synthesized quinazoline derivatives were tested against various bacterial strains. Compounds with oxadiazole moieties showed improved efficacy against Staphylococcus aureus and Candida albicans .

- Anticancer Evaluation : A derivative was found to inhibit EGFR with an IC50 of , indicating strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

Key Structural Features:

- 7-Chloro Substitution: The chlorine atom at position 7 is a common feature in potent chymase inhibitors, as seen in 7-chloro-3-(4-chlorophenylsulfonyl)quinazoline-2,4(1H,3H)-dione, which exhibits IC₅₀ values in the nanomolar range for human heart chymase inhibition . This substitution optimizes hydrophobic interactions with the enzyme’s P1 pocket.

- Triazole Derivatives: Compounds like 3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinazoline-2,4-dione (3Aa) exhibit distinct spectral profiles (e.g., IR peaks at 1721 cm⁻¹ for carbonyl groups) and higher melting points (274–277°C), attributed to hydrogen bonding from triazole nitrogen atoms . Hydrophobic Electron-Withdrawing Groups: 3-Phenylsulfonyl derivatives with 4-chloro substitutions show enhanced enzymatic inhibition due to electron-withdrawing effects stabilizing ligand-enzyme interactions .

Physicochemical Properties

- Solubility: The propenyl group’s non-polar nature may reduce aqueous solubility compared to triazole or hydroxymethyl derivatives (e.g., 3Ab), which exhibit moderate polarity due to hydroxyl groups .

- Thermal Stability : Melting points for triazole derivatives (e.g., 3Aa: 274–277°C) suggest higher stability than compounds with flexible side chains, though the propenyl group’s impact remains uncharacterized .

Preparation Methods

Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione Intermediate

Starting materials : 2-amino-4-chlorobenzoic acid or 2-amino-4-chlorobenzonitrile.

Cyclization conditions : Heating with urea at 200 °C for 1 hour or reaction with CO₂ and diethanolamine under autoclave conditions at 100 °C and 1 MPa CO₂ pressure for 12 hours yields 7-chloroquinazoline-2,4-dione.

Yields : Quantitative (100%) in thermal cyclization; about 62% in CO₂ fixation methods.

N-Alkylation at the 3-Position with Allyl Group

The 3-position nitrogen of quinazoline-2,4-dione is nucleophilic and can be alkylated with allyl halides (e.g., allyl bromide or allyl chloride) under basic conditions.

Typical conditions : Stirring quinazoline-2,4-dione with allyl halide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate or sodium hydride at room temperature or mild heating.

Reaction monitoring : Progress is monitored by TLC or HPLC.

Purification : The product is isolated by filtration or extraction, followed by recrystallization or chromatography.

Yields : Generally moderate to good, depending on reaction conditions and purity of starting materials.

Data Table Summarizing Key Preparation Methods

Summary and Professional Insights

The preparation of 7-chloro-3-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione involves:

Efficient synthesis of the 7-chloroquinazoline-2,4-dione core either by thermal cyclization of 2-amino-4-chlorobenzoic acid with urea or by CO₂ fixation with 2-amino-4-chlorobenzonitrile.

Subsequent N-alkylation at the 3-position with an allyl halide to introduce the propenyl substituent.

This two-step approach is supported by multiple peer-reviewed studies and patent literature, providing a reliable pathway for producing this compound with good yields and purity. Optimization of reaction conditions, choice of solvent, base, and temperature are critical for maximizing yield and minimizing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.